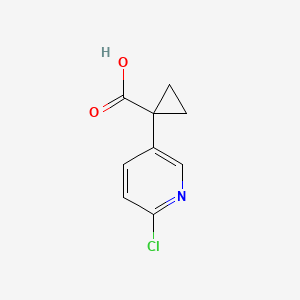

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-7-2-1-6(5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJNKQXKFPFVZIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CN=C(C=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70731278 | |

| Record name | 1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854267-90-6 | |

| Record name | 1-(6-Chloro-3-pyridinyl)cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=854267-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloropyridin-3-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70731278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(6-Chloropyrin-3-YL)cyclopropanecarboxylic Acid (CAS 854267-90-6): A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid, a pivotal heterocyclic building block in contemporary medicinal chemistry. The unique structural combination of a chloropyridine moiety and a cyclopropanecarboxylic acid group imparts desirable physicochemical and pharmacological properties to parent molecules, making it a sought-after intermediate in the synthesis of novel therapeutic agents. This document details its chemical properties, outlines robust synthetic protocols, discusses its strategic applications in drug design, and provides insights into its role in influencing the metabolic stability and target-binding interactions of bioactive compounds.

Introduction: The Strategic Value of the Chloropyridinyl-Cyclopropane Moiety

In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. This compound has emerged as a valuable scaffold due to the synergistic contribution of its two key components: the 6-chloropyridine ring and the 1-carboxycyclopropyl group.

The 6-chloropyridine moiety is a well-established pharmacophore. The chlorine atom, an electron-withdrawing group, can modulate the pKa of the pyridine nitrogen and influence the molecule's overall electronic properties, which can be critical for target engagement. Furthermore, the chlorine atom provides a reactive handle for further synthetic elaboration through various cross-coupling reactions, allowing for the exploration of a wider chemical space.

The cyclopropane ring , a small, strained carbocycle, offers several advantages in drug design. Its rigid, three-dimensional structure can impart conformational constraint on a molecule, which can lead to increased binding affinity and selectivity for a biological target. Moreover, the cyclopropane group is known to enhance metabolic stability by being less susceptible to enzymatic degradation compared to more flexible alkyl chains. The electron-withdrawing nature of a substituent like a chloro group on the pyridine ring may further contribute to slowing the metabolism of the cyclopropane ring.[1]

This guide will delve into the practical aspects of working with this versatile building block, providing the necessary technical details for its synthesis, characterization, and strategic deployment in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| CAS Number | 854267-90-6 | [2] |

| Molecular Formula | C₉H₈ClNO₂ | [2] |

| Molecular Weight | 197.62 g/mol | [1] |

| Appearance | White to off-white solid | Generic |

| Predicted Boiling Point | 370.5 ± 37.0 °C | Generic |

| Predicted Density | 1.482 ± 0.06 g/cm³ | Generic |

| Predicted pKa | 3.84 ± 0.20 | Generic |

Synthesis and Characterization

The synthesis of this compound can be achieved through a variety of routes. A common and effective strategy involves a two-step sequence: the formation of the corresponding cyclopropyl nitrile, followed by its hydrolysis to the carboxylic acid.

Synthetic Workflow

The following diagram illustrates a plausible and efficient synthetic pathway to the target compound.

Caption: A two-step synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure based on established methods for the synthesis of analogous arylcyclopropanecarboxylic acids.[3] Researchers should perform appropriate risk assessments and optimize conditions as necessary.

Step 1: Synthesis of 1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile

This step involves the α-alkylation of 2-(6-chloropyridin-3-yl)acetonitrile with 1,2-dibromoethane in the presence of a strong base.

-

Reagents and Equipment:

-

2-(6-Chloropyridin-3-yl)acetonitrile

-

1,2-Dibromoethane

-

Sodium hydroxide (or other suitable base)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide), optional

-

Solvent (e.g., water, toluene, or a biphasic mixture)

-

Round-bottom flask with magnetic stirrer, condenser, and addition funnel

-

Heating mantle

-

-

Procedure:

-

To a round-bottom flask, add 2-(6-chloropyridin-3-yl)acetonitrile and the chosen solvent.

-

Add the base (e.g., a concentrated aqueous solution of sodium hydroxide). If using a phase-transfer catalyst, add it at this stage.

-

Heat the mixture to the optimal temperature (typically 50-70 °C) with vigorous stirring.

-

Slowly add 1,2-dibromoethane via the addition funnel over a period of 1-2 hours.

-

After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC-MS.

-

Cool the reaction mixture to room temperature. If a biphasic system was used, separate the organic layer. If an aqueous system was used, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile, which can be used in the next step with or without further purification by column chromatography.

-

Step 2: Hydrolysis of 1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile to this compound

The nitrile intermediate is hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. Acidic hydrolysis is often preferred to avoid potential side reactions.

-

Reagents and Equipment:

-

1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile

-

Concentrated hydrochloric acid (or sulfuric acid)

-

Water

-

Round-bottom flask with magnetic stirrer and condenser

-

Heating mantle

-

-

Procedure:

-

In a round-bottom flask, suspend 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile in a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture to reflux (typically around 100-110 °C) with stirring.

-

Maintain the reflux for several hours (typically 4-8 hours), monitoring the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture in an ice bath. The product may precipitate from the solution.

-

Adjust the pH of the solution to its isoelectric point (typically pH 3-4) with a base (e.g., aqueous sodium hydroxide) to maximize the precipitation of the carboxylic acid.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Dry the product under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical data based on the structure and data from analogous compounds.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the diastereotopic methylene protons of the cyclopropane ring. The pyridine protons will appear in the aromatic region (typically δ 7.0-8.5 ppm) with coupling patterns indicative of the substitution pattern. The cyclopropane protons will appear as multiplets in the aliphatic region (typically δ 1.0-2.0 ppm). The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon (δ > 170 ppm), the carbons of the pyridine ring, and the carbons of the cyclopropane ring.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (197.62 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M+ peak).[4] Common fragmentation patterns may include the loss of the carboxylic acid group and cleavage of the cyclopropane ring.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid (typically around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch of the carbonyl group (typically around 1700 cm⁻¹).[6]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to readily form amide and ester linkages, and the potential for further modification of the chloropyridine ring.

Role as a Scaffold in Kinase Inhibitors

The pyridine core is a common feature in many kinase inhibitors, as it can form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of kinases.[7] The 6-chloropyridin-3-yl moiety, when incorporated into a larger molecule, can serve as a crucial pharmacophore. The cyclopropanecarboxylic acid portion can be used to introduce other functionalities or to link to other parts of the inhibitor, often influencing solubility, cell permeability, and metabolic stability.

Caption: Use of the title compound as a building block for kinase inhibitors.

Modulation of Physicochemical Properties

The incorporation of the cyclopropyl group can significantly impact the physicochemical properties of a drug candidate. As previously mentioned, it can enhance metabolic stability. Additionally, the rigid nature of the cyclopropane ring can reduce the entropic penalty upon binding to a target, potentially leading to higher binding affinity. The carboxylic acid functional group provides a point for salt formation, which can be used to modulate solubility and other formulation properties.

Examples of Structurally Related Compounds in Development

While specific clinical candidates containing the exact this compound fragment are not prominently disclosed in the public domain, numerous patents describe the use of structurally similar building blocks in the synthesis of inhibitors for various therapeutic targets, including kinases, proteases, and other enzymes. The general principles of using chloropyridine and cyclopropane moieties to achieve desired biological activity and pharmacokinetic profiles are well-established in the medicinal chemistry literature.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed when not in use.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound is a high-value building block for medicinal chemists and drug development professionals. Its unique combination of a chloropyridine ring and a cyclopropanecarboxylic acid provides a powerful tool for the design and synthesis of novel therapeutic agents with potentially enhanced metabolic stability, target affinity, and desirable physicochemical properties. The synthetic routes are accessible, and the versatility of the molecule ensures its continued importance in the pursuit of new and effective medicines.

References

-

What is the mass spectrum of 2 - Chloropyridine? - Blog - hangzhou better chemtech ltd. (2025). Available at: [Link]

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - NIH. (n.d.). Available at: [Link]

-

Mass Spectra of some substituted 2-Chloro-pyridones. - NA ZAIDI, JM AL-KATTI AND FH SAEED. (n.d.). Available at: [Link]

-

Cyclopropanecarboxylic acid chloride - the NIST WebBook. (n.d.). Available at: [Link]

-

Cyclopropanecarboxylic acid - the NIST WebBook. (n.d.). Available at: [Link]

-

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine - MDPI. (2021). Available at: [Link]

-

Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[1][2]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed. (2013). Available at: [Link]

-

Discovery and Pharmacokinetic and Pharmacological Properties of the Potent and Selective MET Kinase Inhibitor 1-{6-[6-(4-Fluorophenyl)-[1][4][6]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844) - PubMed. (2016). Available at: [Link]

-

Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases - PubMed. (2018). Available at: [Link]

-

Synthesis method of ruxolitinib intermediate - Eureka | Patsnap. (n.d.). Available at: [Link]

- EP2212296B1 - 4- [3- (4-cyclopropanecarbonyl-piperazine-i-carbonyl) -4 -fluoro-benzyl]-2h-phthalaz in-1-one - Google Patents. (n.d.).

- US20250042899A1 - Process to make glp1 ra and intermediates therefor - Google Patents. (n.d.).

-

Metabolism of the Neonicotinoid Insecticides Acetamiprid and Thiacloprid by the Yeast Rhodotorula mucilaginosa Strain IM-2 | Request PDF - ResearchGate. (2025). Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. yufengchemicals.com [yufengchemicals.com]

- 5. jcsp.org.pk [jcsp.org.pk]

- 6. Cyclopropanecarboxylic acid(1759-53-1) IR Spectrum [chemicalbook.com]

- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

An In-Depth Technical Guide to 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and agrochemical research. Its unique structural motif, combining a reactive chloropyridine ring with a strained cyclopropane carboxylate, makes it a versatile building block for the synthesis of novel and complex molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and explores its current and potential applications as a key intermediate in the development of new therapeutic agents and crop protection solutions.

Introduction

The strategic incorporation of a chloropyridine moiety into a cyclopropanecarboxylic acid framework endows this compound with a distinct chemical personality. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen influences the reactivity of the entire molecule, while the cyclopropane ring introduces conformational rigidity and unique metabolic properties. This combination of features has positioned it as a valuable synthon for creating diverse molecular libraries for high-throughput screening in drug discovery and agrochemical development. Its derivatives have shown promise in various biological applications, including as enzyme inhibitors and antimicrobial agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. While experimentally determined data for some properties are limited in publicly available literature, a combination of predicted values and data from analogous structures provides a solid foundation for its handling and application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 854267-90-6 | [1] |

| Molecular Formula | C₉H₈ClNO₂ | [1] |

| Molecular Weight | 197.62 g/mol | [1][2] |

| Appearance | White solid (Predicted) | [3] |

| Boiling Point | 370.5 ± 37.0 °C (Predicted) | [3] |

| Density | 1.482 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.84 ± 0.20 (Predicted) | [3] |

| Storage Temperature | 0-8 °C | [3] |

Solubility: While quantitative solubility data in a range of organic solvents is not extensively documented, its structural features suggest it is likely soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF)[4]. Its solubility in water is expected to be limited but can be enhanced at higher pH due to the deprotonation of the carboxylic acid group. A standardized experimental protocol for determining its precise solubility is crucial for process development and formulation.

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic strategies, often involving the formation of the cyclopropane ring on a pre-functionalized pyridine or the coupling of a pyridine precursor to a cyclopropane-containing moiety. Below is a generalized synthetic workflow, drawing from established methods for analogous compounds.

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on common organic synthesis techniques for similar structures. Researchers should optimize conditions based on their specific laboratory setup and available starting materials.

Step 1: Synthesis of a Vinylpyridine Intermediate A common precursor route involves the creation of a vinyl-substituted pyridine. This can be achieved through a palladium-catalyzed cross-coupling reaction of a suitable chloropyridine derivative with a vinylboron reagent[1].

Step 2: Cyclopropanation The vinylpyridine intermediate can then undergo a cyclopropanation reaction to form the three-membered ring.

Step 3: Hydrolysis and Work-up The resulting cyclopropane-containing intermediate is then hydrolyzed to the carboxylic acid.

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel[5]. The purity of the final product should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, typically in the aromatic region (δ 7.0-8.5 ppm). The protons of the cyclopropane ring will appear in the upfield region, generally between δ 1.0 and 2.0 ppm. The acidic proton of the carboxylic acid group will likely be a broad singlet at a downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display signals for the pyridine ring carbons, the cyclopropane ring carbons, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon is expected to resonate at a characteristic downfield position (δ > 170 ppm).

-

FT-IR: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid, typically in the range of 1700-1725 cm⁻¹. A broad O-H stretching band from the carboxylic acid dimer is also expected around 2500-3300 cm⁻¹. Characteristic C-Cl and C-N stretching vibrations will also be present.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of the carboxyl group and cleavage of the cyclopropane ring. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key feature in identifying chlorine-containing fragments.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its functional groups.

-

Carboxylic Acid Group: This group can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

-

Chloropyridine Ring: The chlorine atom on the pyridine ring can be susceptible to nucleophilic aromatic substitution, allowing for further functionalization of the molecule.

-

Cyclopropane Ring: The strained cyclopropane ring can be opened under certain conditions, although it is generally stable under many synthetic transformations. The electron-withdrawing chloro substituent may influence the metabolic stability of the cyclopropane ring[2].

Stability: The stability of the compound is an important consideration for storage and handling. As a solid, it is expected to be relatively stable. In solution, the stability will depend on the solvent, pH, and temperature. Esters of cyclopropanecarboxylic acid have been shown to have enhanced hydrolytic stability compared to other esters, a property that can be advantageous in prodrug design[6].

Applications in Research and Development

The primary value of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.

Diagram 2: Application Workflow

Caption: From core compound to diverse applications through synthetic modifications.

Pharmaceutical Applications

The structural features of this compound make it an attractive scaffold for the design of new therapeutic agents. Derivatives of cyclopropanecarboxylic acids are known to exhibit a wide range of biological activities.

-

Enzyme Inhibition: The rigid cyclopropane structure can orient functional groups in a precise manner for optimal binding to enzyme active sites. There is potential for derivatives of this compound to act as inhibitors for various enzymes. For instance, related compounds have been investigated as potential inhibitors of O-acetylserine sulfhydrylase, which could serve as antibacterial adjuvants[7]. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an enzyme inhibitor[8][9].

-

Antimicrobial Activity: Amide derivatives containing a cyclopropane moiety have been synthesized and evaluated for their antibacterial and antifungal activities[10]. The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent[11]. The chloropyridine group in the target molecule may also contribute to its antimicrobial potential.

Agrochemical Applications

Cyclopropane-containing compounds have a long history in the agrochemical industry, most notably in the pyrethroid class of insecticides. The unique properties of the cyclopropane ring can enhance the efficacy and metabolic stability of pesticides. The this compound scaffold can be used to develop new herbicides, fungicides, and insecticides.

Conclusion

This compound is a chemical entity of significant interest due to its versatile structure and potential for derivatization into a wide array of biologically active molecules. While a comprehensive experimental dataset for this specific compound is still emerging, the available information on analogous structures provides a strong basis for its application in drug discovery and agrochemical research. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully unlock its potential as a key building block for future innovations in science and technology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. IC50 - Wikipedia [en.wikipedia.org]

- 9. Prediction of enzyme inhibition (IC50) using a combination of protein-ligand docking and semiempirical quantum mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 11. revive.gardp.org [revive.gardp.org]

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid synthesis mechanism

An In-Depth Technical Guide to the Synthesis of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal molecular scaffold in medicinal chemistry and drug discovery. Its structure combines the rigid, conformationally constrained cyclopropane ring with the electronically distinct 6-chloropyridine moiety, two motifs frequently found in bioactive molecules.[1] This guide provides a comprehensive examination of the core synthetic mechanisms for its preparation, focusing on the underlying chemical principles and experimental causality. The primary route detailed involves the base-mediated cyclization of a pyridyl acetonitrile derivative with 1,2-dibromoethane, followed by nitrile hydrolysis. This pathway is favored for its robustness and scalability. Alternative strategies are also discussed to provide a broader synthetic context.

Introduction: The Strategic Importance of the Target Scaffold

The synthesis of complex molecules for pharmaceutical applications demands robust and efficient access to key building blocks. This compound represents such a building block, merging two high-value structural features:

-

The Cyclopropane Ring: This three-membered carbocycle imparts a high degree of rigidity and a unique electronic character due to its high ring strain.[2] In drug design, it serves as a non-classical bioisostere for phenyl rings or gem-dimethyl groups, influencing molecular conformation, metabolic stability, and binding affinity.

-

The 6-Chloropyridine Moiety: This heterocycle is a common feature in pharmaceuticals and agrochemicals. The chlorine atom provides a site for further functionalization via cross-coupling reactions and modulates the electronic properties of the pyridine ring, influencing its pKa and interaction with biological targets.

Understanding the synthesis of this combined scaffold is crucial for chemists aiming to generate novel molecular entities with precisely controlled three-dimensional structures.

Retrosynthetic Analysis: A Logic-Driven Approach

A retrosynthetic approach logically deconstructs the target molecule to reveal key bond formations and strategic intermediates. The synthesis can be simplified by disconnecting the molecule at its most synthetically accessible points.

Caption: Retrosynthetic analysis of the target molecule.

This analysis highlights two primary transformations:

-

Functional Group Interconversion: The carboxylic acid can be readily obtained from the hydrolysis of a corresponding nitrile. This is a standard and high-yielding transformation in organic synthesis.[3][4]

-

Cyclopropane Ring Formation: The core cyclopropane ring can be constructed by forming two new C-C bonds. A powerful method for this is the intramolecular cyclization of a γ-dihaloalkane derivative, which can be formed by reacting an activated methylene compound with a 1,2-dihaloethane.[5]

This leads to the identification of (6-chloropyridin-3-yl)acetonitrile as the critical starting material for the most direct synthetic route.

Core Synthesis Mechanism: Intramolecular Cyclization Pathway

This pathway is the most widely documented and scalable method for constructing the target scaffold. It proceeds through a sequential double alkylation of the α-carbon of (6-chloropyridin-3-yl)acetonitrile, followed by hydrolysis.

Mechanism Breakdown

Caption: Overall reaction mechanism for the synthesis.

-

Step 1: Deprotonation. The reaction is initiated by a strong base, such as sodium hydroxide or potassium hydroxide.[5] The α-proton of the acetonitrile is sufficiently acidic due to the powerful electron-withdrawing effect of the adjacent nitrile group (-CN) and, to a lesser extent, the pyridine ring. This generates a resonance-stabilized carbanion. The choice of a strong base is critical to ensure a sufficient concentration of the nucleophilic carbanion is present to drive the reaction forward.

-

Step 2: First S_N2 Alkylation. The generated carbanion acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in a standard S_N2 reaction. This displaces a bromide ion and forms the first new carbon-carbon bond, yielding a γ-bromonitrile intermediate.

-

Step 3: Intramolecular Cyclization. A second equivalent of the base deprotonates the same α-carbon. The resulting carbanion is now perfectly positioned to perform an intramolecular S_N2 attack on the carbon bearing the remaining bromine atom. This rapid, intramolecular ring-closing step is entropically favored over intermolecular side reactions and forms the stable cyclopropane ring.[6] This step is the core of the cyclopropanation.

-

Step 4: Nitrile Hydrolysis. The resulting 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile is then hydrolyzed to the target carboxylic acid. This is typically achieved under harsh conditions, such as heating in the presence of a strong acid (e.g., concentrated sulfuric or hydrochloric acid) or a strong base (e.g., concentrated sodium hydroxide).[3][4] The acid-catalyzed mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization to an amide, and subsequent hydrolysis of the amide to the carboxylic acid.

Experimental Protocols & Data

Protocol: Synthesis via Acetonitrile Alkylation

This protocol is a representative example based on established methodologies for cyclopropanation and nitrile hydrolysis.[5]

Workflow Diagram

Caption: Experimental workflow from starting material to final product.

Step-by-Step Methodology:

-

Cyclization:

-

To a stirred solution of (6-chloropyridin-3-yl)acetonitrile (1.0 eq) in a suitable solvent (e.g., toluene) is added an aqueous solution of sodium hydroxide (50% w/w, 5-10 eq).

-

A phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (0.05 eq) is added to facilitate the reaction between the aqueous and organic phases.

-

1,2-Dibromoethane (1.2-1.5 eq) is added, and the mixture is heated to 60-70 °C for 4-8 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.

-

The reaction is cooled to room temperature, diluted with water, and the organic layer is separated. The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 1-(6-chloropyridin-3-yl)cyclopropanecarbonitrile, which can be purified by chromatography or used directly in the next step.

-

-

Hydrolysis:

-

The crude cyclopropanecarbonitrile is added to concentrated sulfuric acid (5-10 volumes).

-

The mixture is heated to 100-110 °C for 2-6 hours. The reaction progress is monitored by TLC/LCMS.

-

After completion, the reaction mixture is cooled in an ice bath and cautiously quenched by slowly adding it to ice water.

-

The pH of the aqueous solution is carefully adjusted to the isoelectric point (typically pH 3-4) using a strong base (e.g., 50% NaOH solution) while keeping the temperature low.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound.

-

Quantitative Data Summary

The efficiency of the cyclization step is highly dependent on the reaction parameters. The following table summarizes key variables and their expected impact.

| Parameter | Condition | Rationale & Expected Outcome |

| Base | NaOH, KOH, K₂CO₃ | Strong bases (NaOH, KOH) provide higher yields and faster reaction rates by more effectively generating the required carbanion.[5] |

| Solvent | Toluene, Water, Biphasic | A biphasic system with a phase-transfer catalyst (PTC) is often most effective, allowing for high concentrations of base in the aqueous phase while the organic substrate remains in the organic phase. |

| Temperature | 40-80 °C | Moderate heating (60 °C) typically provides an optimal balance between reaction rate and minimizing side reactions or decomposition.[5] |

| Stoichiometry | Excess 1,2-dibromoethane | A slight excess of the alkylating agent ensures complete conversion of the starting acetonitrile. |

Conclusion and Outlook

The synthesis of this compound is most reliably achieved through the intramolecular cyclization of (6-chloropyridin-3-yl)acetonitrile with 1,2-dibromoethane, followed by acidic hydrolysis. This method is underpinned by fundamental principles of carbanion chemistry and S_N2 reactions. The causality behind experimental choices, such as the use of a strong base and a phase-transfer catalyst, is critical for achieving high efficiency and yield. As a key building block, mastering its synthesis opens avenues for the development of novel therapeutics and other advanced materials, leveraging the unique structural and electronic properties of the cyclopropyl-pyridyl scaffold.

References

- Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC - NIH. (n.d.).

- Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - NIH. (n.d.).

- cyclopropanecarboxylic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents. (n.d.).

- Synthesis of Cyclopropanecarboxylic Acid - YouTube. (2024, April 9). YouTube.

- Cyclopropan

- Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

Sources

- 1. Stereodivergent Synthesis of Pyridyl Cyclopropanes via Enzymatic Activation of Pyridotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 5. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid molecular weight

An In-Depth Technical Guide to 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid

Authored by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development focused on this compound. It details the molecule's fundamental properties, comparative analysis with structural analogs, synthesis considerations, and its applications as a versatile building block in medicinal chemistry.

Core Compound Identification and Physicochemical Properties

This compound is a substituted heterocyclic compound featuring a chloropyridine moiety attached to a cyclopropanecarboxylic acid ring. This unique structural combination makes it a valuable intermediate in the synthesis of more complex molecules.

The definitive properties of this compound are summarized below:

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 854267-90-6 | [1] |

| Molecular Formula | C₉H₈ClNO₂ | [1][2] |

| Molecular Weight | 197.62 g/mol | [1][2] |

| Appearance | White solid | [3] |

| Storage Temperature | 0-8 °C | [3] |

| Predicted Boiling Point | 370.5 ± 37.0 °C | [3] |

| Predicted Density | 1.482 ± 0.06 g/cm³ | [3] |

| Predicted pKa | 3.84 ± 0.20 | [3] |

Structural Analysis and Comparison with Analogs

The properties and potential biological activity of this compound are significantly influenced by the substituents on the pyridine ring. The electron-withdrawing nature of the chlorine atom at the 6-position is a key feature. This substitution can enhance metabolic stability by slowing the enzymatic cleavage of the cyclopropane ring.[2]

A comparative analysis with structurally related compounds highlights the importance of this substitution[2]:

| Compound Name | Substituent (Pyridine Position 6) | Molecular Formula | Molar Mass ( g/mol ) | Key Physicochemical Insights |

| 1-(Pyridin-3-yl)cyclopropanecarboxylic acid | None | C₉H₉NO₂ | 163.17 | Lower lipophilicity, potentially higher aqueous solubility. |

| 1-(6-Methyl-pyridin-3-yl)cyclopropanecarboxylic acid | CH₃ | C₁₀H₁₁NO₂ | 177.19 | Moderate lipophilicity; the methyl group may enhance membrane permeability. |

| 1-(6-Chloro-pyridin-3-yl)cyclopropanecarboxylic acid | Cl | C₉H₈ClNO₂ | 197.62 | The electron-withdrawing chlorine may slow cyclopropane ring metabolism. |

| 1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid | CF₃ | C₁₀H₈F₃NO₂ | 231.17 | Strong electron-withdrawing effect; potential for improved metabolic stability and lipophilicity. |

This comparative framework is crucial for lead optimization in drug discovery, allowing researchers to modulate properties like solubility, metabolic stability, and receptor binding affinity through targeted chemical modifications.

Synthesis Methodologies: A Workflow Perspective

The synthesis of cyclopropanecarboxylic acids and their derivatives involves established organic chemistry principles. While specific, optimized protocols for this compound are proprietary, a generalizable synthetic workflow can be inferred from standard methodologies for related structures.[1][4][5]

A common strategy involves the cyclopropanation of a vinyl-substituted pyridine intermediate, followed by hydrolysis.

Sources

An In-Depth Technical Guide to 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid

Prepared by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and agrochemical synthesis. Its structure, which combines a reactive carboxylic acid, a metabolically robust cyclopropane ring, and an electronically distinct chloropyridine moiety, makes it a valuable building block for the creation of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, plausible synthetic routes, anticipated analytical characteristics, and its strategic application in modern drug discovery. All protocols and claims are grounded in established chemical principles and supported by authoritative references.

Chemical Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for regulatory compliance, patentability, and scientific reproducibility. 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid is systematically identified by the following descriptors.

| Identifier | Value |

| IUPAC Name | 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid |

| CAS Number | 854267-90-6 |

| Molecular Formula | C₉H₈ClNO₂ |

| Molecular Weight | 197.62 g/mol |

| Canonical SMILES | C1C(C1(C2=CN=C(C=C2)Cl)C(=O)O) |

| InChI Key | Information not available in provided sources |

Note: Experimental physical properties such as melting point, solubility, and appearance are not consistently reported in publicly available literature and should be determined empirically upon synthesis.

Synthesis and Purification

The synthesis of 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid is not explicitly detailed in a single, publicly accessible procedure. However, based on established methodologies for analogous structures, two primary synthetic strategies are proposed.[1][2] The most chemically sound approach involves the construction of the cyclopropane ring onto a pre-functionalized pyridine scaffold.

Proposed Synthetic Pathway: Two-Step Synthesis from Acetonitrile Precursor

This pathway is adapted from proven methods for the synthesis of similar aryl-substituted cyclopropanecarboxylic acids.[2] It involves an initial cyclopropanation of a substituted acetonitrile, followed by vigorous hydrolysis to yield the final carboxylic acid.

Diagram 1: Proposed Synthetic Workflow

Sources

The Emergence of a Key Building Block: A Technical Guide to 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid

Abstract

This technical guide provides an in-depth exploration of 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid, a pivotal intermediate in contemporary drug discovery. The narrative traces the scientific journey from its synthesis to its critical role in the development of advanced therapeutics, particularly for central nervous system (CNS) disorders. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive overview of the molecule's synthesis, chemical properties, and its application in the creation of targeted enzyme inhibitors. We will delve into the causality behind the synthetic strategies and provide detailed, validated protocols. Furthermore, this guide will elucidate the mechanism of action of a key derivative, a Beta-secretase (BACE1) inhibitor, contextualizing the significance of the title compound in the broader landscape of neurodegenerative disease research.

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Drug Design

The cyclopropane ring, a three-membered carbocycle, has garnered significant interest in medicinal chemistry. Its rigid structure and unique electronic properties can confer a range of desirable attributes to a drug molecule, including enhanced potency, improved metabolic stability, and reduced off-target effects. When incorporated into a larger molecular scaffold, the cyclopropyl group can act as a conformational constraint, locking the molecule into a bioactive conformation and improving its binding affinity to the target protein. The subject of this guide, this compound, combines this valuable cyclopropyl moiety with a substituted pyridine ring, creating a versatile building block for the synthesis of a new generation of therapeutic agents.

Synthesis and Discovery: A Strategic Approach to Molecular Scaffolding

The discovery of this compound was not a singular event but rather the result of strategic synthetic design aimed at creating novel chemical entities for drug screening. Its preparation is often achieved through a multi-step process that allows for precise control over the final molecular architecture. A common and effective method involves the preparation of an aromatic cyclopropanecarbonitrile, which is then hydrolyzed to the corresponding carboxylic acid.

Recommended Synthetic Protocol

This protocol is a validated pathway for the synthesis of this compound, commencing with the cyclopropanation of a suitable vinylpyridine precursor to form the nitrile, followed by hydrolysis.

Step 1: Synthesis of 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

This step involves a [2+1] cycloaddition reaction.

-

Reactants:

-

2-Chloro-5-vinylpyridine

-

Bromoacetonitrile

-

A strong base (e.g., Sodium bis(trimethylsilyl)amide)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-5-vinylpyridine in anhydrous THF.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of sodium bis(trimethylsilyl)amide in THF to the reaction mixture.

-

In a separate flask, dissolve bromoacetonitrile in anhydrous THF and cool to -78°C.

-

Add the bromoacetonitrile solution dropwise to the reaction mixture containing the vinylpyridine and base.

-

Allow the reaction to stir at -78°C for 2 hours, then gradually warm to room temperature and stir overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile.

-

Step 2: Hydrolysis to this compound

This step converts the nitrile functional group to a carboxylic acid.

-

Reactants:

-

1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile

-

A strong acid (e.g., Concentrated Hydrochloric Acid) or a strong base (e.g., Sodium Hydroxide)

-

Water

-

-

Procedure (Acid Hydrolysis):

-

In a round-bottom flask, suspend 1-(6-Chloropyridin-3-YL)cyclopropanecarbonitrile in concentrated hydrochloric acid.

-

Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

The product may precipitate out of solution. If so, collect the solid by filtration.

-

If the product remains in solution, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Synthesis Data Summary

| Step | Key Transformation | Typical Yield | Purity | Analytical Methods |

| 1 | Cyclopropanation | 60-75% | >95% | ¹H NMR, ¹³C NMR, LC-MS |

| 2 | Hydrolysis | 85-95% | >98% | ¹H NMR, ¹³C NMR, HPLC, Elemental Analysis |

Application in Drug Discovery: A Scaffold for BACE1 Inhibitors

This compound has emerged as a crucial intermediate in the synthesis of potent and selective inhibitors of Beta-secretase 1 (BACE1). BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathogenesis of Alzheimer's disease.[1][2] The inhibition of BACE1 is a major therapeutic strategy to reduce the production of amyloid-β (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's patients.[3]

The carboxylic acid group of the title compound provides a convenient handle for amide bond formation, allowing for its incorporation into larger, more complex molecules designed to fit into the active site of BACE1.

Example of a BACE1 Inhibitor Derivative

A notable example of a BACE1 inhibitor synthesized using this compound is (S)-N-(4-(2-(2-amino-4,5-dihydrooxazol-4-yl)ethyl)phenyl)-1-(6-chloropyridin-3-yl)cyclopropanecarboxamide. This molecule combines the structural features of the cyclopropylpyridine moiety with an oxazoline-containing side chain, which is designed to interact with key residues in the BACE1 active site.

Mechanism of Action: Targeting the Amyloid Cascade

The therapeutic rationale for BACE1 inhibitors is to intervene at an early stage of the amyloid cascade, thereby preventing the downstream neurotoxic events associated with Aβ accumulation.[4]

The Amyloid Precursor Protein (APP) Processing Pathway

Amyloid Precursor Protein (APP) is a transmembrane protein that can be processed by two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

-

Non-amyloidogenic Pathway: APP is cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ.

-

Amyloidogenic Pathway: APP is sequentially cleaved by BACE1 and then γ-secretase. This process releases Aβ peptides of varying lengths, with Aβ42 being particularly prone to aggregation and plaque formation.[4]

BACE1 Inhibition

BACE1 inhibitors, such as the oxazoline derivative mentioned above, are designed to bind to the active site of the BACE1 enzyme, preventing it from cleaving APP. By blocking this initial step of the amyloidogenic pathway, these inhibitors effectively reduce the production of all forms of Aβ.

Sources

- 1. A Close Look at BACE1 Inhibitors for Alzheimer’s Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BACE1 (β-Secretase) Inhibitors for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BACE1 (β-secretase) inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic acid, with the CAS number 854267-90-6 and molecular formula C₉H₈ClNO₂, is a key heterocyclic building block in the landscape of modern drug discovery and development. Its unique structural combination of a substituted pyridine ring and a cyclopropane carboxylic acid moiety imparts desirable physicochemical properties to target molecules, influencing factors such as metabolic stability, binding affinity, and overall bioactivity. The rigid cyclopropane unit introduces a three-dimensional element, which can be crucial for precise interactions with biological targets, while the chloropyridine fragment offers sites for further chemical modification and can participate in critical binding interactions.

This technical guide provides a comprehensive overview of the synthesis, properties, and significant applications of this compound, with a focus on its role as a pivotal intermediate in the creation of novel therapeutic agents.

Physicochemical Properties and Structural Analogs

A comparative analysis of this compound with its structural analogs reveals the impact of the chloro-substituent on its properties. The electron-withdrawing nature of the chlorine atom can influence the metabolism of the cyclopropane ring, potentially increasing its stability compared to unsubstituted or alkyl-substituted analogs.[1]

| Compound Name | Substituent at Pyridine C6 | Molecular Formula | Molar Mass ( g/mol ) | Key Properties/Implications |

| 1-(Pyridin-3-yl)cyclopropanecarboxylic acid | H | C₉H₉NO₂ | 163.17 | Higher aqueous solubility due to the absence of a lipophilic substituent.[1] |

| 1-(6-Methyl-pyridin-3-YL)-cyclopropanecarboxylic acid | CH₃ | C₁₀H₁₁NO₂ | 177.19 | Increased lipophilicity, which may enhance membrane permeability.[1] |

| This compound | Cl | C₉H₈ClNO₂ | 197.62 | Electron-withdrawing chloro group may increase metabolic stability of the cyclopropane ring. [1] |

| 1-[6-(Trifluoromethyl)-pyridin-3-yl]cyclopropanecarboxylic acid | CF₃ | C₁₀H₈F₃NO₂ | 231.17 | Strong electron-withdrawing effect, potentially leading to improved metabolic stability and altered binding interactions.[1] |

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that typically involves the formation of a cyclopropane ring precursor, followed by hydrolysis to the final carboxylic acid. While various methods for the synthesis of cyclopropanecarboxylic acids exist, a common and effective route for this specific molecule proceeds through the hydrolysis of the corresponding nitrile intermediate.

Workflow for the Synthesis of this compound

Caption: A plausible synthetic route to this compound.

Detailed Experimental Protocol: Hydrolysis of 1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile

This protocol is based on established methods for the hydrolysis of nitriles to carboxylic acids and is adapted for the specific substrate.[2]

Materials:

-

1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Deionized Water

-

Diethyl Ether

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-(6-Chloropyridin-3-yl)cyclopropanecarbonitrile.

-

Acid Addition: Carefully add a mixture of concentrated sulfuric acid and water (e.g., a 1:1 v/v mixture) to the flask. The addition should be done slowly and with cooling, as the dilution of sulfuric acid is highly exothermic.

-

Hydrolysis: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting nitrile is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will generate carbon dioxide gas.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Applications in Drug Discovery and Development

The primary application of this compound in the pharmaceutical industry is as a crucial intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).

Key Intermediate in the Synthesis of Neonicotinoid Insecticides

A significant application of this compound is in the agrochemical sector, specifically in the synthesis of neonicotinoid insecticides. These insecticides target the nicotinic acetylcholine receptors (nAChRs) in insects, leading to paralysis and death. The 6-chloropyridinyl moiety is a common pharmacophore in this class of compounds. For instance, derivatives of 1-(6-chloropyridin-3-yl)cyclopropane structures are utilized in the development of novel insecticides.[3]

Potential in the Development of Novel Therapeutics

The structural motifs present in this compound are also found in a variety of compounds with potential therapeutic applications. The cyclopropane ring can act as a bioisostere for other groups, offering improved metabolic stability and potency. The chloropyridine ring is a versatile handle for introducing further diversity through cross-coupling reactions, allowing for the exploration of a wide chemical space.

While specific drugs directly incorporating this exact fragment are not prominently in the public domain, its analogs and derivatives are actively explored in various therapeutic areas. For example, cyclopropanecarboxylic acid derivatives are being investigated for their potential as prodrugs to enhance hydrolytic stability.[4]

Data Presentation: Spectroscopic Characterization

Expected ¹H NMR Spectral Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyridine H | 7.3 - 8.5 | m | - |

| Cyclopropane CH₂ | 1.2 - 1.8 | m | - |

| Carboxylic Acid OH | 10 - 12 | br s | - |

Expected ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (δ, ppm) |

| Carboxylic Acid C=O | 170 - 180 |

| Pyridine C | 120 - 155 |

| Cyclopropane C (quaternary) | 25 - 35 |

| Cyclopropane CH₂ | 10 - 20 |

Expected Mass Spectrometry Data:

The mass spectrum would be expected to show a molecular ion peak [M]+ corresponding to the molecular weight of 197.62 g/mol , along with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]+ peak at approximately one-third the intensity of the [M]+ peak).

Conclusion and Future Perspectives

This compound stands as a valuable and versatile building block for the synthesis of complex organic molecules with significant biological activity. Its utility as a key intermediate in the agrochemical and pharmaceutical industries underscores its importance. The continued exploration of new synthetic routes to this and related compounds, as well as the investigation of its derivatives in various therapeutic areas, will undoubtedly lead to the discovery of novel and effective chemical entities. As drug discovery programs increasingly focus on molecules with improved pharmacokinetic and pharmacodynamic profiles, the unique structural and electronic properties of this compound will ensure its continued relevance in the field.

References

-

Organic Syntheses. cyclopropanecarboxylic acid. [Online] Available at: [Link]

- Google Patents. Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. US5504245A.

-

PubMed. Synthesis of a novel [125I]neonicotinoid photoaffinity probe for the Drosophila nicotinic acetylcholine receptor. [Online] Available at: [Link]

- Google Patents. Preparation of cyclopropanecarboxylic acids. US4985364A.

-

Patsnap Eureka. Cyclopropanecarboxylic acid patented technology retrieval search results. [Online] Available at: [Link]

- Google Patents. Process of producing cyclopropanecarboxylate compounds. US6414181B1.

-

PubMed. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Online] Available at: [Link]

- Google Patents. A process for the preparation of cyclopropane carboxylic acids and intermediates therefor. EA000683B1.

-

Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. [Online] Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. [Online] Available at: [Link]

-

ResearchGate. Asymmetric synthesis of a cyclopropanecarboxylic acid derivative – the potential agonist/antagonist of GABA receptors. [Online] Available at: [Link]

- Google Patents. Process for the preparation of cyclopropyl carboxylic acid esters and derivatives. WO2001092200A1.

-

NIST WebBook. 2-methyl-4-oxo-3-(2-pentenyl)-2-cyclopenten-1-yl ester, [1R-[1α[S(Z)],3β]]-*. [Online] Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of a novel [125I]neonicotinoid photoaffinity probe for the Drosophila nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

A Spectroscopic Guide to 1-(6-Chloropyridin-3-YL)cyclopropanecarboxylic Acid: Structure Elucidation and Characterization

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid, a key building block in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this document presents a detailed, predictive analysis based on foundational spectroscopic principles and data from analogous structures. We will delve into the anticipated ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectral data, offering insights into the structural elucidation of this molecule. This guide is intended for researchers, scientists, and professionals in drug development, providing them with the necessary tools to identify and characterize this and similar compounds.

Introduction

This compound (CAS 854267-90-6) is a heterocyclic compound featuring a chloropyridine moiety linked to a cyclopropanecarboxylic acid.[1][2] This unique combination of a strained cyclopropane ring and an electron-deficient pyridine ring makes it a valuable synthon in the synthesis of novel therapeutic agents.[1][3] The precise characterization of its molecular structure is paramount for its application in drug design and development. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecule's constitution.

This guide will walk through the predicted spectral data for this compound, explaining the rationale behind the expected chemical shifts, fragmentation patterns, and vibrational frequencies.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name 1-(6-chloropyridin-3-yl)cyclopropane-1-carboxylic acid, is presented below.[2] Understanding the electronic environment of each atom is crucial for interpreting its spectral data. The electron-withdrawing nature of the chlorine atom and the pyridine nitrogen significantly influences the chemical shifts of the aromatic protons and carbons.[3] The strained cyclopropane ring also exhibits characteristic spectral features.

Figure 1. Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would display distinct signals for the pyridine and cyclopropane protons.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.4 - 8.6 | d | ~2.5 |

| H-4 | 7.6 - 7.8 | dd | ~8.5, 2.5 |

| H-5 | 7.3 - 7.5 | d | ~8.5 |

| Cyclopropyl-CH₂ | 1.6 - 1.8 | m | - |

| Cyclopropyl-CH₂ | 1.2 - 1.4 | m | - |

| Carboxylic Acid-OH | 10.0 - 12.0 | br s | - |

Interpretation:

-

Pyridine Protons: The protons on the pyridine ring are expected to resonate in the downfield region due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.[4] H-2, being ortho to the nitrogen, is the most deshielded. The coupling pattern (doublet and doublet of doublets) arises from ortho and meta couplings.

-

Cyclopropane Protons: The cyclopropyl protons are anticipated to appear in the upfield region, a characteristic feature of strained ring systems.[5] They will likely appear as complex multiplets due to geminal and cis/trans couplings.

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to be a broad singlet at a very downfield chemical shift, which can vary with concentration and solvent.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information about the carbon skeleton.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 175 - 180 |

| C-6 | 150 - 152 |

| C-2 | 148 - 150 |

| C-4 | 138 - 140 |

| C-3 | 130 - 132 |

| C-5 | 124 - 126 |

| Quaternary Cyclopropyl-C | 25 - 30 |

| Cyclopropyl-CH₂ | 15 - 20 |

Interpretation:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to be the most downfield signal.

-

Pyridine Carbons: The chemical shifts of the pyridine carbons are influenced by the nitrogen and chlorine substituents.[6] The carbon attached to the chlorine (C-6) and the carbons adjacent to the nitrogen (C-2 and C-5) will be significantly affected.

-

Cyclopropane Carbons: The carbons of the cyclopropane ring are characteristically found in the upfield region of the spectrum.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. benchchem.com [benchchem.com]

- 4. 854267-90-6|this compound|BLD Pharm [bldpharm.com]

- 5. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR spectrum [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Synthesis of 1-(6-Chloropyridin-3-yl)cyclopropanecarboxylic Acid: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 1-(6-chloropyridin-3-yl)cyclopropanecarboxylic acid, a key building block in contemporary drug discovery and development. The protocol herein is designed for researchers, medicinal chemists, and process development scientists. We will delve into a robust and reproducible synthetic strategy, elucidating the mechanistic underpinnings of each transformation. This guide emphasizes not just the procedural steps but the rationale behind the choice of reagents and conditions, ensuring a thorough understanding for successful execution and potential scale-up.

Introduction: Significance and Applications

This compound is a valuable synthetic intermediate. The constrained cyclopropane ring introduces conformational rigidity, a desirable feature in medicinal chemistry for optimizing ligand-receptor interactions. The substituted pyridine moiety offers a handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a diverse chemical space. This structural motif is found in a range of biologically active molecules, highlighting its importance in the development of novel therapeutics.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The key bond disconnections point towards a cyclopropanation reaction of a vinyl pyridine precursor, which itself can be synthesized from a commercially available chloropyridine derivative. The carboxylic acid functionality can be introduced via the hydrolysis of a more stable precursor, such as an ester or a nitrile, which is incorporated during the cyclopropanation step.

Our proposed synthetic route commences with the readily available 2-chloro-5-iodopyridine. A palladium-catalyzed cross-coupling reaction will be employed to introduce the vinyl group, followed by a Simmons-Smith or a modified malonic ester cyclopropanation. The final step will involve the hydrolysis of the resulting ester or nitrile to afford the target carboxylic acid.

Visualizing the Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of this compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 2-Chloro-5-vinylpyridine

This step employs a Stille cross-coupling reaction to introduce the vinyl group onto the pyridine ring.

Materials and Reagents:

| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount | Moles |

| 2-Chloro-5-iodopyridine | C₅H₃ClIN | 239.44 | 10.0 g | 41.7 mmol |

| Vinyltributyltin | C₁₄H₃₀Sn | 317.09 | 14.5 mL | 45.9 mmol |

| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 1.45 g | 1.25 mmol |

| Toluene | C₇H₈ | 92.14 | 200 mL | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-5-iodopyridine (10.0 g, 41.7 mmol) and tetrakis(triphenylphosphine)palladium(0) (1.45 g, 1.25 mmol).

-

Purge the flask with nitrogen for 15 minutes.

-

Add anhydrous toluene (200 mL) via a cannula, followed by vinyltributyltin (14.5 mL, 45.9 mmol).

-

Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with toluene (3 x 20 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-5-vinylpyridine as a pale yellow oil.[1]

Step 2: Synthesis of Diethyl 2-(6-chloropyridin-3-yl)cyclopropane-1,1-dicarboxylate

This step involves a Michael addition-initiated ring closure using diethyl malonate to form the cyclopropane ring.

Materials and Reagents:

| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount | Moles |

| 2-Chloro-5-vinylpyridine | C₇H₆ClN | 139.58 | 5.0 g | 35.8 mmol |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 6.5 mL | 43.0 mmol |

| 1,2-Dibromoethane | C₂H₄Br₂ | 187.86 | 3.4 mL | 39.4 mmol |

| Sodium hydride (60% dispersion in mineral oil) | NaH | 24.00 | 1.58 g | 39.4 mmol |

| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - |

Procedure:

-

To a dry 250 mL three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.58 g of a 60% dispersion in mineral oil, 39.4 mmol).

-

Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time.

-

Add anhydrous DMF (50 mL) to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add diethyl malonate (6.5 mL, 43.0 mmol) dropwise to the stirred suspension. Stir at 0 °C for 30 minutes until the evolution of hydrogen gas ceases.

-

Add a solution of 2-chloro-5-vinylpyridine (5.0 g, 35.8 mmol) in anhydrous DMF (20 mL) dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, add 1,2-dibromoethane (3.4 mL, 39.4 mmol) dropwise.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 12 hours.

-

Cool the mixture to room temperature and quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield diethyl 2-(6-chloropyridin-3-yl)cyclopropane-1,1-dicarboxylate.[2]

Step 3: Synthesis of this compound

The final step involves the hydrolysis of the diester followed by decarboxylation to yield the target carboxylic acid.

Materials and Reagents:

| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount | Moles |

| Diethyl 2-(6-chloropyridin-3-yl)cyclopropane-1,1-dicarboxylate | C₁₅H₁₈ClNO₄ | 327.76 | 8.0 g | 24.4 mmol |

| Sodium hydroxide | NaOH | 40.00 | 2.93 g | 73.2 mmol |

| Ethanol | C₂H₅OH | 46.07 | 80 mL | - |

| Water | H₂O | 18.02 | 40 mL | - |

| Concentrated Hydrochloric acid | HCl | 36.46 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve diethyl 2-(6-chloropyridin-3-yl)cyclopropane-1,1-dicarboxylate (8.0 g, 24.4 mmol) in a mixture of ethanol (80 mL) and water (40 mL).

-

Add sodium hydroxide (2.93 g, 73.2 mmol) to the solution and heat the mixture to reflux for 6 hours.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-